Pinoxaden

Description

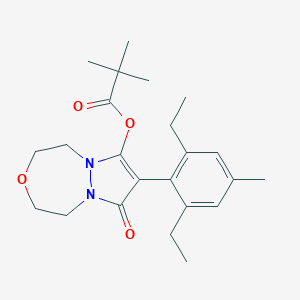

Structure

3D Structure

Properties

IUPAC Name |

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCFMYLBAPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034823 | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 21 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/ | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

243973-20-8 | |

| Record name | Pinoxaden | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243973-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoxaden [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243973208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOXADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U55GLF9LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5-121.6 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pinoxaden's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinoxaden is a highly effective, post-emergence graminicide belonging to the phenylpyrazoline (DEN) chemical class. Its herbicidal activity stems from the targeted inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits ACCase. It details the biochemical interaction, presents quantitative inhibition data, outlines key experimental protocols for studying this mechanism, and provides visual representations of the pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1] It facilitates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In plants, particularly grasses (Poaceae family), a homomeric form of ACCase is located in the plastids.[2][3] This single, large polypeptide contains all three functional domains: the biotin carboxyl carrier protein (BCCP), the biotin carboxylase (BC) that carboxylates biotin, and the carboxyltransferase (CT) that transfers the carboxyl group from biotin to acetyl-CoA.[2] The inhibition of this enzyme halts the production of fatty acids, which are essential for building cell membranes and storing energy, leading to a cessation of growth and eventual death of the plant.[4]

The Core Mechanism of this compound Action

Pro-herbicide Activation and Translocation

This compound is applied as a pro-herbicide in the form of a pivalate ester. Following foliar application, it is absorbed and rapidly hydrolyzed in the plant to its active enol form, M2 (NOA 407854), which is the molecule that actually inhibits the ACCase enzyme. This active form is then translocated via the phloem to the meristematic regions (growing points) of the plant where fatty acid synthesis is most active.

Inhibition of the Carboxyltransferase (CT) Domain

The herbicidal action of this compound is achieved through the specific inhibition of the carboxyltransferase (CT) domain of the ACCase enzyme. X-ray crystallography studies on the CT domain of yeast ACC have provided a detailed structural basis for this interaction.

-

Binding Site: this compound binds to the active site of the CT domain, specifically at the interface of the CT dimer.

-

Binding Mode: Despite chemical differences, this compound's binding mode is remarkably similar to that of the cyclohexanedione (DIM) class of herbicides. It requires only a minor conformational change in the dimer interface to bind effectively. This contrasts with the aryloxyphenoxypropionate (FOP) class of herbicides, which bind to a different region of the dimer interface and require a more significant conformational change for binding.

-

Structural Confirmation: The crystal structure of the yeast ACC CT domain in complex with this compound has been resolved at 2.8-Å resolution, confirming its binding location and interaction with key amino acid residues. This structural knowledge is fundamental to understanding cross-resistance patterns and designing new inhibitors.

The inhibition of the CT domain blocks the transfer of a carboxyl group to acetyl-CoA, thereby preventing the formation of malonyl-CoA and shutting down the entire fatty acid synthesis pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce enzyme activity by 50%. This value can vary significantly between susceptible and resistant weed biotypes. The GR50 value, the dose required to reduce plant growth (biomass) by 50%, is also a key metric determined from whole-plant assays.

| Target Species | Biotype | Parameter | Value (µM) | Resistance Factor (RF) | Reference |

| Digitaria ciliaris | Susceptible (S) | IC50 | 1.5 | - | |

| Digitaria ciliaris | Resistant (R1) | IC50 | 12.7 | 8.5 | |

| Digitaria ciliaris | Resistant (R2) | IC50 | 28.4 | 18.9 | |

| Phalaris minor | Susceptible (S) | IC50 | 0.47 | - | |

| Phalaris minor | Resistant (R) | IC50 | 11.0 | 23.4 | |

| Avena sativa | Susceptible | pI50* | 7.1 (0.079 µM) | - | |

| Target Species | Biotype | Parameter | Value (g ai ha⁻¹) | Resistance Factor (RF) | Reference |

| Avena fatua | Susceptible (S) | GR50 | ~1.2 | - | |

| Avena fatua | Resistant (R1) | GR50 | 30.1 | 25.1 | |

| Avena fatua | Resistant (R3) | GR50 | 36.2 | 30.2 | |

| Sorghum halepense | Susceptible (S) | GR50 | 0.06x | - | |

| Sorghum halepense | Resistant (R) | GR50 | 8x | 133 |

Table 1: Quantitative data on this compound inhibition of ACCase activity and plant growth. *pI50 is the negative logarithm of the IC50 value. The value in parentheses is the calculated IC50. **Value is expressed as a multiple of the recommended field rate.

Resistance Mechanisms

Understanding the mechanism of action also involves studying the mechanisms by which weeds evolve resistance. For this compound, two primary mechanisms have been identified:

-

Target-Site Resistance (TSR): This involves single nucleotide polymorphisms (SNPs) in the ACCase gene, leading to amino acid substitutions in the CT domain. These changes alter the herbicide's binding site, reducing its affinity. Common mutations conferring resistance to this compound include Ile-1781-Leu and Ile-2041-Asn.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form is enhanced metabolic detoxification, often mediated by cytochrome P450 monooxygenases, which break down the herbicide molecule before it can inhibit ACCase.

Experimental Protocols

Protocol for ACCase Inhibition Assay (Spectrophotometric)

This protocol is based on a continuous spectrophotometric assay that couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA, catalyzed by malonyl-CoA reductase (MCR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

1. Enzyme Extraction: a. Harvest 5-10 g of fresh, young leaf tissue from actively growing grass weeds. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, 1 mM PMSF). d. Centrifuge the homogenate at high speed (e.g., 25,000 x g) for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation: a. Prepare an assay master mix in a suitable buffer (e.g., 100 mM MOPS-KOH, pH 7.8). b. The final reaction mixture in a 96-well plate or cuvette should contain:

- 5 mM MgCl₂

- 15 mM NaHCO₃

- 2 mM ATP

- 0.4 mM NADPH

- Recombinant Malonyl-CoA Reductase (MCR)

- ACCase enzyme extract

- Varying concentrations of this compound (dissolved in DMSO, with a solvent control).

3. Assay Procedure: a. Add all reaction components except acetyl-CoA to the microplate wells. b. Add the test inhibitor (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity. c. Pre-incubate the mixture with the ACCase enzyme for 10-15 minutes at a constant temperature (e.g., 37°C) to allow inhibitor binding. d. Initiate the reaction by adding acetyl-CoA. e. Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

4. Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. b. Express the activity at each this compound concentration as a percentage of the activity of the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

Protocol for X-ray Crystallography of the this compound-ACCase Complex

This protocol is a summary of the methodology used to determine the crystal structure of the this compound-CT domain complex.

1. Protein Expression and Purification: a. Express the carboxyltransferase (CT) domain (e.g., residues 1476–2233 of Saccharomyces cerevisiae ACC) in a suitable expression system (e.g., E. coli). b. Purify the expressed protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

2. Crystallization of the Apo-Enzyme: a. Concentrate the purified CT domain to ~10 mg/ml. b. Crystallize the protein using the hanging-drop vapor diffusion method at 4°C. c. A typical reservoir solution contains 0.1 M sodium citrate (pH 5.5), 9% (w/v) PEG 8000, 0.2 M NaCl, and 10% (v/v) glycerol.

3. Formation of the this compound-CT Complex (Crystal Soaking): a. Once high-quality apo-enzyme crystals are formed, transfer them to a solution containing the reservoir buffer supplemented with the inhibitor. b. Soak the crystals in a 1 mM solution of this compound for a defined period (e.g., 80 minutes). Note: Higher concentrations or longer soaking times may degrade crystal diffraction quality.

4. Cryoprotection and Data Collection: a. Transfer the soaked crystal to a cryoprotectant solution (e.g., reservoir solution with 25% glycerol). b. Flash-freeze the crystal in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron beamline (e.g., NSLS beamline X29A) at 100 K.

5. Structure Determination and Refinement: a. Process the diffraction images using software like HKL to determine space group and unit cell parameters. b. Solve the structure using molecular replacement with a known CT domain structure as the search model. c. Refine the atomic model against the diffraction data using programs like CNS, incorporating the this compound molecule into the electron density map.

Conclusion

This compound's efficacy as a graminicide is rooted in its precise and potent inhibition of the carboxyltransferase domain of acetyl-CoA carboxylase. Structural biology has revealed that it binds at the CT dimer interface, a mode of action similar to DIM herbicides, which explains observed patterns of cross-resistance. Quantitative assays consistently demonstrate its high potency against susceptible grass species and quantify the loss of sensitivity in resistant biotypes. The detailed protocols provided herein offer a foundation for further research into the ACCase-Pinoxaden interaction, the evolution of resistance, and the development of next-generation herbicides with improved characteristics.

References

Pinoxaden synthesis pathway and key intermediates

An In-depth Technical Guide to the Synthesis of Pinoxaden and its Core Intermediates

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a post-emergence herbicide for the control of grass weeds in cereal crops. The document details the key chemical transformations, critical intermediates, and reaction mechanisms. Experimental protocols are provided based on published literature, and quantitative data is summarized for comparative analysis. Visual diagrams generated using the DOT language illustrate the synthetic routes and experimental workflows. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development.

Introduction to this compound

This compound is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, which is essential for fatty acid biosynthesis. This mode of action leads to the disruption of cell membrane formation and ultimately the death of susceptible weed species. The chemical structure of this compound is 8-(2,6-diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-7-oxo-7H-pyrazolo[1,2-d][1][2]oxadiazepine-9-yl 2,2-dimethylpropanoate. Its synthesis involves a multi-step process with several key intermediates.

Primary Synthesis Pathway

The most common industrial synthesis of this compound commences with 2,6-diethyl-4-methylaniline and proceeds through several key stages.[1][3] This pathway is characterized by a Sandmeyer reaction, a coupling reaction to introduce the malonate group, hydrolysis, cyclization to form the heterocyclic core, and a final esterification.

Overall Synthesis Scheme

The following diagram illustrates the primary synthetic route to this compound.

Caption: Primary synthesis pathway of this compound.

Key Intermediates and Their Synthesis

The successful synthesis of this compound relies on the efficient preparation of several key intermediates. This section details the experimental protocols for these crucial steps.

Key Intermediate 1: 2,6-diethyl-4-methylbromobenzene

This intermediate is synthesized from 2,6-diethyl-4-methylaniline via a Sandmeyer reaction.

Experimental Protocol:

-

To a solution of 40% hydrobromic acid (280g), 65.2g (0.4 mol) of 2,6-diethyl-4-methylaniline is added.

-

The mixture is cooled to a temperature between 0-5°C.

-

An aqueous solution of sodium nitrite (33.1g, 0.48 mol, dissolved in 100 mL of water) is added dropwise.

-

After the addition is complete, the reaction mixture is stirred for 30 minutes.

-

Cuprous bromide (26.2g, 0.2 mol) is then added, and the mixture is heated to 60°C for 4 hours.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is poured into 250 mL of ice water and extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated by rotary evaporation.

-

The crude product is purified by vacuum distillation, collecting the fraction at 102-106°C / 5 mmHg to yield the final product.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Purity (%) |

| 2,6-diethyl-4-methylaniline | 163.26 | 65.2 | 0.4 | - | - |

| Sodium Nitrite | 69.00 | 33.1 | 0.48 | - | - |

| Cuprous Bromide | 143.45 | 26.2 | 0.18 | - | - |

| 2,6-diethyl-4-methylbromobenzene | 227.15 | 81.07 | 0.36 | 90 | - |

Key Intermediate 2: 2,6-diethyl-4-methylphenylmalonamide

This intermediate can be prepared by the coupling of 2,6-diethyl-4-methylbromobenzene with either malononitrile followed by hydrolysis, or with diethyl malonate.

Experimental Protocol (via Malononitrile):

-

A mixture of 2,6-diethyl-4-methylbromobenzene, malononitrile, and a copper iodide catalyst is reacted.

-

The resulting 2,6-diethyl-4-methylphenylmalononitrile is then hydrolyzed using a hydrogen peroxide solution under alkaline conditions to yield 2,6-diethyl-4-methylphenylmalonamide.

Experimental Protocol (via Diethyl Malonate):

-

In a 250 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 32.0g (0.2 mol) of diethyl malonate, 16g (0.4 mol) of sodium hydroxide, and 100 mL of N-methylpyrrolidone.

-

Under nitrogen protection, heat the mixture to 100-110°C and react for 2 hours.

-

Add 22.7g (0.1 mol) of 2,6-diethyl-4-methylbromobenzene and 1.2g of cuprous bromide.

-

The reaction is then heated to 120-130°C for 10 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

200g of water is added, and the pH is adjusted to 3 with hydrochloric acid.

-

The mixture is extracted with ethyl acetate (3 x 80 mL), and the combined organic layers are washed with water (3 x 150 mL).

-

The organic phase is concentrated, and n-hexane (10 mL) is added to induce crystallization.

-

The resulting solid is filtered and washed with n-hexane to give the product.

Quantitative Data (via Diethyl Malonate):

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Purity (%) |

| Diethyl malonate | 160.17 | 32.0 | 0.2 | - | - |

| 2,6-diethyl-4-methylbromobenzene | 227.15 | 22.7 | 0.1 | - | - |

| 2,6-diethyl-4-methylphenylmalonamide | 262.33 | 22.9 | 0.087 | 75 | - |

Key Intermediate 3: 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d]-oxadiazepine-7,9-dione

This heterocyclic core is formed by the cyclization of 2,6-diethyl-4-methylphenylmalonamide with-oxadiazepine dihydrobromide.

Experimental Protocol:

-

2,6-diethyl-4-methylphenylmalonamide is reacted with-oxadiazepine dihydrobromide in the presence of triethylamine.

-

The reaction is typically carried out in a suitable solvent such as toluene, xylene, or chlorobenzene.

-

The molar ratio of the malonamide derivative to the oxadiazepine dihydrobromide is generally 1:1.0 to 1.5.

-

The molar ratio of the malonamide derivative to triethylamine can range from 1:0.5 to 5.0.

Final Product: this compound

The final step is the esterification of the heterocyclic core with pivaloyl chloride.

Experimental Protocol:

-

In a reaction vessel, 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d]-oxadiazepine-7,9-dione, pivaloyl chloride, triethylamine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are mixed in tetrahydrofuran.

-

The reaction is stirred at 20-25°C for 1-10 hours.

-

The reaction mixture is then poured into saturated brine and extracted with ethyl acetate.

-

The organic layer is concentrated, and the crude product is crystallized and washed with n-hexane to yield this compound as an off-white solid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Yield (%) | Melting Point (°C) |

| 8-(2,6-diethyl-4-methylphenyl)...dione | 330.41 | 1 | - | - |

| Pivaloyl chloride | 120.58 | 1.0 - 1.5 | - | - |

| Triethylamine | 101.19 | 1.1 - 5.0 | - | - |

| 4-dimethylaminopyridine (DMAP) | 122.17 | 0.01 - 0.1 | - | - |

| This compound | 414.55 | - | 80 - 94 | 120-122 |

Alternative Synthesis Pathway

An alternative synthetic approach avoids the use of highly toxic cyaniding reagents and expensive metal catalysts by starting from 2,6-diethyl-4-methyl phenylmalonate.

Caption: Alternative synthesis pathway for this compound.

This method involves the reaction of 2,6-diethyl-4-methyl phenylmalonate with hydrazine hydrate to form an intermediate which is then cyclized and subsequently esterified to yield this compound. This approach is presented as being more environmentally friendly and cost-effective for large-scale industrial production.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an intermediate in the this compound synthesis pathway.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound is a well-established process with a primary pathway that is widely implemented in industrial settings. The key to a successful synthesis lies in the careful control of reaction conditions and the efficient preparation of key intermediates. While alternative, potentially more sustainable routes are being developed, the pathway originating from 2,6-diethyl-4-methylaniline remains a cornerstone of this compound production. This guide has provided an in-depth overview of these synthetic strategies, complete with experimental details and quantitative data, to serve as a valuable resource for professionals in the field of chemical synthesis.

References

Pinoxaden discovery and development history

An In-depth Technical Guide to the Discovery and Development of Pinoxaden

Abstract

This compound is a highly selective, post-emergence herbicide developed by Syngenta for the control of annual grass weeds in cereal crops like wheat and barley. As a member of the phenylpyrazoline (DEN) chemical class, it represents a distinct group of Acetyl-CoA Carboxylase (ACCase) inhibitors. This document provides a comprehensive overview of the discovery, development, mechanism of action, chemical synthesis, biological performance, and toxicological profile of this compound. It is intended for researchers and professionals in the fields of agrochemical science and drug development.

Discovery and Development History

The development of this compound was the result of a targeted research and optimization program at Syngenta aimed at finding a novel graminicide with superior performance in cereal crops. The journey from initial discovery to global commercialization involved several key stages.

1.1 Initial Discovery and Optimization The discovery process for this compound originated from the observation that certain 2-aryl-1,3-dione compounds, initially investigated for their acaricidal properties, also exhibited weak herbicidal activity on monocotyledonous plants[1]. This led Syngenta to explore derivatives of this chemical scaffold. Researchers synthesized and tested numerous 3-hydroxy-4-phenyl-5-oxo-pyrazolines, optimizing the structure for both potent herbicidal activity against key grass weeds and high selectivity in small grain cereals[1].

Key findings from the structure-activity relationship (SAR) studies revealed that the overall biological performance was influenced by three distinct parts of the molecule: the aryl group, the dione moiety, and the hydrazine component[1]. This optimization process led to the selection of a lead structure incorporating a[2][3]oxadiazepane ring, which ultimately became this compound.

1.2 Development Timeline Syngenta first identified the significant biological activity of the compound that would become this compound in 1997. The key milestones in its development are as follows:

-

2000: Commercial development of the molecule begins.

-

2004: Syngenta submits a registration application to the European Commission.

-

2005: this compound receives its first registration in the United Kingdom under the trade name Axial®.

-

2006: The product is officially launched and marketed by Syngenta in major cereal-growing regions, including Canada, the United States, Australia, and New Zealand, for post-emergence control of grass weeds in wheat and barley.

The development process also focused heavily on formulation technology. To ensure crop safety, particularly in barley, the proprietary safener cloquintocet-mexyl was incorporated into the formulation. Furthermore, specialized adjuvants, such as tris-esters of phosphoric acid, were developed as "built-in" components to enhance stability and biological efficacy.

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids.

2.1 Biochemical Pathway this compound is classified as a Group 1 (HRAC Group A) herbicide. It is a pro-herbicide, meaning the parent molecule is not the primary active substance. Following application and absorption into the plant, this compound is rapidly hydrolyzed at its ester moiety to its active enol form, the metabolite M2 (NOA 407854).

The active form is translocated systemically through both the xylem and phloem to the plant's meristematic tissues (growing points). Here, it binds to and inhibits the chloroplastic ACCase enzyme in susceptible grass species. This inhibition blocks the carboxylation of acetyl-CoA to malonyl-CoA, a critical building block for fatty acids. The subsequent depletion of lipids disrupts the formation and integrity of cell membranes, leading to a cessation of growth, chlorosis (yellowing), and eventual necrosis and death of the weed. Symptoms typically become visible within 5-7 days, with complete control achieved in 14-21 days.

2.2 Molecular Interaction X-ray crystallography studies have elucidated the binding mode of this compound to the carboxyltransferase (CT) domain of the ACCase enzyme. This compound binds at the dimer interface of the CT domain. Its binding mode is chemically distinct from aryloxyphenoxypropionate (FOP) herbicides but shares similarities with cyclohexanedione (DIM) herbicides like tepraloxydim, with the central pyrazoline ring of this compound occupying a similar position to the cyclohexanedione ring of tepraloxydim. This unique binding interaction is crucial for its efficacy, especially against certain weed biotypes that have developed resistance to other ACCase inhibitors.

Chemical Synthesis

The industrial synthesis of this compound has been described in various patents and involves a multi-step process. A common pathway starts from 2,6-diethyl-4-methylaniline.

3.1 General Synthesis Protocol The synthesis can be broadly outlined as follows:

-

Sandmeyer Reaction: 2,6-diethyl-4-methylaniline is converted to 2,6-diethyl-4-methylbromobenzene.

-

Coupling: The bromobenzene intermediate is coupled with a malonate derivative, such as malononitrile or diethyl malonate, under catalysis (e.g., cuprous iodide) to form 2,6-diethyl-4-methylphenylmalononitrile or a related ester.

-

Hydrolysis: The resulting product is hydrolyzed, for instance using hydrogen peroxide in alkaline conditions, to yield the corresponding malonamide.

-

Cyclization: The malonamide derivative is reacted with an oxadiazepine intermediate, such as-oxadiazepine dihydrobromide, in the presence of a base like triethylamine to form the fused heterocyclic core.

-

Esterification: Finally, the heterocyclic intermediate is esterified with pivaloyl chloride to produce the end product, this compound.

Alternative methods have been developed to improve yield, reduce costs, and minimize environmental impact by using different catalysts or starting materials.

References

Pinoxaden: A Technical Guide to its Pro-Herbicide Nature and Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Pinoxaden, a leading post-emergence graminicide. It details its classification as a pro-herbicide, the mechanism of its bioactivation within susceptible grass weeds, and the molecular basis for its selectivity in cereal crops. The guide includes a summary of key efficacy data, detailed experimental protocols for its study, and visualizations of the activation pathway and analytical workflows.

Introduction: this compound as a Pro-Herbicide

This compound is a selective, post-emergent herbicide belonging to the phenylpyrazole (DEN) chemical class, developed for the control of annual grass weeds in cereal crops such as wheat and barley[1][2]. It is applied as a pivalate ester, a chemical form that is not herbicidally active itself. This inactive precursor is termed a "pro-herbicide"[3]. Its herbicidal activity is entirely dependent on its metabolic conversion within the target plant into its active form[3][4]. This bioactivation is a critical step in its mode of action and a key determinant of its selectivity.

The ultimate target of the activated this compound is the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, the activated herbicide disrupts lipid synthesis, leading to a breakdown of cell membrane integrity and ultimately, the death of the susceptible weed.

The Bioactivation Pathway of this compound

The conversion of this compound from its inactive pro-herbicide form to the active herbicidal compound is a multi-step metabolic process that occurs within the plant's cells.

Step 1: Hydrolysis to the Active Enol Form

The primary and essential step in the bioactivation of this compound is the hydrolysis of its pivalate ester group. This reaction is catalyzed by non-specific esterase enzymes present within the plant. The hydrolysis cleaves the ester bond, releasing the active enol metabolite, known as M2 or NOA 407854. This "acid" form of this compound is the actual inhibitor of the ACCase enzyme. While the specific esterases responsible for this conversion in susceptible weeds versus tolerant crops have not been fully elucidated in the available literature, the differential rate of metabolism and detoxification is a key factor in this compound's selectivity.

Subsequent Metabolic Detoxification

Following the initial activation, the active metabolite M2 (NOA 407854) can undergo further metabolic transformations, primarily through oxidation and hydroxylation reactions. These subsequent steps generally lead to the detoxification of the herbicide. Key metabolites formed from M2 include:

-

M4 (SYN 505164): Formed by the hydroxylation of the 4-methyl group on the phenyl ring of M2.

-

M3 (NOA 447204): Another hydroxylated derivative of M2.

These hydroxylated metabolites can be further conjugated with sugars, such as glucose, to form more water-soluble and less toxic compounds that can be sequestered within the plant cell vacuoles. In tolerant crops like wheat and barley, this detoxification process is often enhanced, contributing to their safety from the herbicide's effects. The use of a safener, cloquintocet-mexyl, in this compound formulations further accelerates this metabolic degradation in the crop, but not in the target weeds, thereby increasing the margin of selectivity.

The following diagram illustrates the bioactivation and subsequent metabolism of this compound.

Quantitative Efficacy Data

The herbicidal efficacy of this compound is attributed to its active metabolite, M2 (NOA 407854), which is a potent inhibitor of the ACCase enzyme. The pro-herbicide form, this compound, is considered to have little to no inhibitory activity on the enzyme itself.

| Compound | Target | Parameter | Value | Reference |

| This compound (Pro-herbicide) | Plant ACCase | IC50 | Not typically active; not tested in vitro | Implied by |

| This compound Acid (M2/NOA 407854) | Plant ACCase | IC50 | 7.1 ±0.2 µM |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound's activation and its effects.

Protocol for Quantification of this compound and its Metabolites in Plant Tissue

This protocol is based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Objective: To extract and quantify the concentration of this compound and its primary active metabolite (M2/NOA 407854) in plant tissues (e.g., wheat, blackgrass).

Materials:

-

Plant tissue (fresh or frozen)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL)

-

High-speed centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical standards of this compound and NOA 407854

Procedure:

-

Sample Homogenization: Weigh 5-10 g of homogenized plant tissue into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of ACN to the tube. For the extraction of the more polar metabolite M2, acidified ACN (e.g., with 1% formic acid) may be used to improve recovery. Vortex vigorously for 1 minute.

-

Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Sample Preparation for LC-MS/MS: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase for analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent this compound and its metabolite NOA 407854. Specific precursor-to-product ion transitions for each analyte must be optimized.

The following diagram outlines the experimental workflow for this protocol.

Protocol for In Vitro ACCase Inhibition Assay

Objective: To determine the inhibitory effect of this compound and its active metabolite on ACCase activity extracted from susceptible plants.

Materials:

-

Young leaf tissue from a susceptible grass species (e.g., Alopecurus myosuroides)

-

Extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors)

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, ATP, NaHCO₃)

-

Acetyl-CoA substrate

-

¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃)

-

This compound and NOA 407854 dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction: Harvest fresh, young leaf tissue and grind to a fine powder in liquid nitrogen. Homogenize the powder in ice-cold extraction buffer.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Assay Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a known amount of enzyme extract, and varying concentrations of the inhibitor (this compound or NOA 407854) or solvent control. Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA and ¹⁴C-labeled sodium bicarbonate.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unreacted H¹⁴CO₃⁻.

-

Measurement of Activity: After drying, add a scintillation cocktail to the tubes and measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

-

Data Analysis: Calculate the enzyme activity at each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound's efficacy as a graminicide is a direct result of its design as a pro-herbicide. Its selective activation in target weeds, coupled with rapid detoxification in cereal crops, provides a robust mechanism for weed control. The primary activation step, ester hydrolysis to the active metabolite NOA 407854, is the key event that "switches on" its herbicidal properties. Further research into the specific esterases involved in this activation step could provide deeper insights into the evolution of herbicide resistance and inform the design of future selective herbicides. The protocols and data presented in this guide offer a comprehensive technical resource for researchers in the fields of herbicide science, plant biochemistry, and crop protection.

References

Toxicological Profile of Pinoxaden on Non-Target Organisms: A Technical Guide

Introduction

Pinoxaden is a selective post-emergence herbicide used for the control of annual grass weeds in cereal crops.[1] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for the biosynthesis of fatty acids in susceptible grass species.[1][2] While effective against target weeds, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, intended for researchers, scientists, and drug development professionals. The information is compiled from regulatory assessments by the United States Environmental Protection Agency (US EPA) and the European Food Safety Authority (EFSA), as well as from available scientific literature.

Mammalian Toxicology

This compound exhibits a low order of acute toxicity in mammals via oral, dermal, and inhalation routes.[3] The primary target organs identified in repeat-dose studies are the liver and kidneys.[4] There is no evidence of carcinogenicity or neurotoxicity. Developmental toxicity studies in rats and rabbits have been conducted, with some effects observed at high doses.

Table 1: Mammalian Toxicity of this compound

| Species | Study Type | Endpoint | Value (mg/kg bw/day) | Key Findings |

| Rat | Acute Oral LD50 | LD50 | >5000 mg/kg | Low acute oral toxicity. |

| Rat | 90-Day Dietary | NOAEL (Male) | 300 mg/kg/day | No adverse effects observed up to the highest dose tested. |

| Rat | 90-Day Dietary | NOAEL (Female) | 100 mg/kg/day | Increased water consumption and urinary volume at 300 mg/kg/day. |

| Mouse | 18-Month Gavage (Carcinogenicity) | NOAEL | 5 mg/kg/day | Based on mortality and reduced body weight gain at higher doses. No evidence of carcinogenicity. |

| Rabbit | Developmental Toxicity | NOAEL (Maternal) | 10 mg/kg/day | Based on decreased body weight and food consumption at higher doses. |

| Rabbit | Developmental Toxicity | NOAEL (Developmental) | 30 mg/kg/day | Total litter resorption and abortions observed at 100 mg/kg/day. |

Avian Toxicology

Based on acute and dietary studies, this compound is considered practically non-toxic to birds.

Table 2: Avian Toxicity of this compound

| Species | Study Type | Endpoint | Value | Classification |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | LD50 | >2250 mg/kg bw | Practically non-toxic |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | LD50 | >2250 mg/kg bw | Practically non-toxic |

| Bobwhite Quail (Colinus virginianus) | 8-Day Dietary LC50 | LC50 | >5620 mg/kg diet | Practically non-toxic |

| Mallard Duck (Anas platyrhynchos) | 8-Day Dietary LC50 | LC50 | >5620 mg/kg diet | Practically non-toxic |

Aquatic Toxicology

The toxicity of this compound to aquatic organisms varies. While the active ingredient itself has shown low to moderate toxicity, some formulated products are classified as toxic to aquatic life. A number of the initial aquatic toxicity studies submitted for regulatory approval were deemed supplemental, and data gaps were identified.

Table 3: Aquatic Toxicity of this compound

| Organism | Species | Test Duration | Endpoint | Value (mg/L) | Classification |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 5.6 | Toxic |

| Aquatic Invertebrate | Daphnia magna | 48-hour | EC50 | 52 (formulation + adjuvant) | Moderately toxic |

| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hour | EbC50 (biomass) | 4.6 | Toxic |

| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hour | ErC50 (growth rate) | 9.6 | Toxic |

Terrestrial Invertebrate Toxicology

Honey Bees

This compound active ingredient is considered to be of low toxicity to honey bees through both acute oral and contact exposure. However, some formulated products may show higher toxicity.

Table 4: Honey Bee Acute Toxicity of this compound

| Exposure Route | Endpoint | Value (µg a.i./bee) | Classification |

| Oral | LD50 | >100 | Practically non-toxic |

| Contact | LD50 | >100 | Practically non-toxic |

Earthworms

Table 5: Earthworm Acute Toxicity of this compound

| Species | Test Substance | Test Duration | Endpoint | Value (mg/kg soil) | Classification |

| Eisenia fetida | This compound (technical) | 14-day | LC50 | >1000 | Low toxicity |

| Eisenia fetida | This compound 100 EC formulation | 14-day | LC50 | 8.2 | Toxic |

| Eisenia fetida | Metabolite NOA 447204 | 14-day | LC50 | >1000 | Low toxicity |

Other Non-Target Arthropods

Quantitative toxicity data for other non-target arthropods, such as predatory mites, parasitic wasps, and spiders, for this compound are limited in the reviewed literature. Regulatory assessments suggest a low risk to these organisms at typical field application rates.

Mode of Action in Non-Target Organisms

This compound's primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. In susceptible grasses, this leads to a depletion of lipids, cessation of growth, and eventual death. While this enzyme is present in many non-target organisms, the selectivity of this compound is attributed to differences in the structure of the ACCase enzyme between sensitive and non-sensitive species. In non-target insects and crustaceans, ACCase is also essential for lipid metabolism, growth, and reproduction. Inhibition of this enzyme could theoretically lead to adverse effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound, based on OECD guidelines.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

Fish Acute Toxicity Test (based on OECD Guideline 203)

Honey Bee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 & 213)

Conclusion

This compound generally demonstrates a low acute toxicity profile for many non-target organisms, including mammals, birds, and bees, when the active ingredient is considered in isolation. However, the formulated products can exhibit higher toxicity, particularly to aquatic organisms and earthworms. The primary mode of action, ACCase inhibition, is well-understood, and the selectivity of this compound mitigates its impact on many non-target species. Gaps in the publicly available data, especially concerning the chronic and reproductive effects on a broader range of terrestrial invertebrates, highlight the need for ongoing research to fully characterize the environmental risk profile of this herbicide. For a comprehensive risk assessment, it is crucial to consider the toxicity of both the active ingredient and its formulated products, as well as its primary metabolites.

References

- 1. Peer review of the pesticide risk assessment for the active substance this compound in light of confirmatory data submitted - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

The Environmental Fate and Degradation of Pinoxaden: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxaden is a systemic, post-emergence herbicide used to control annual grass weeds in cereal crops. Its environmental fate, encompassing its persistence, mobility, and degradation in soil and water, is a critical area of study for assessing its ecological impact. This technical guide provides an in-depth overview of the degradation of this compound in soil and aquatic environments, summarizing key quantitative data, detailing experimental methodologies, and visualizing degradation pathways and experimental workflows.

Data Presentation

The environmental persistence and mobility of this compound are primarily dictated by its degradation rate and its interaction with soil and sediment. The following tables summarize the key quantitative data on the degradation half-life and soil adsorption of this compound and its principal metabolites.

Table 1: Degradation Half-Life (DT50) of this compound in Soil and Water

| Medium | Condition | pH | Temperature (°C) | DT50 (days) | Reference |

| Soil | Aerobic | Not Specified | 20-25 | 0.2 - 5 | [1] |

| Soil | Aerobic | Not Specified | Not Specified | 2 - 3 | [2] |

| Soil | Aerobic | Not Specified | Not Specified | 9.92 - 11.7 | [3] |

| Water | Aerobic Aquatic | Not Specified | Not Specified | < 1 | [1][2] |

| Water | Hydrolysis | 4 | 25 | 18.1 | |

| Water | Hydrolysis | 5 | 25 | 17.2 | |

| Water | Hydrolysis | 7 | 25 | 9.9 | |

| Water | Hydrolysis | 9 | 25 | 0.21 (5 hours) | |

| Water | Photolysis (Aqueous) | 7 | Not Specified | 29.5 |

Table 2: Degradation Half-Life (DT50) of Major this compound Metabolites

| Metabolite | Medium | Condition | DT50 (days) | Reference |

| M2 (NOA-407854) | Soil | Aerobic | 2 - 16 | |

| M3 (NOA-447204) | Soil | Aerobic | ≤ 220 |

Table 3: Soil Adsorption and Mobility of this compound and Metabolites

| Compound | Soil Type | Kd (mL/g) | Koc (mL/g) | Mobility Class | Reference |

| This compound | Loamy Sand | 5.36 | Not Specified | Moderate | |

| This compound | Loam | 13.1 | Not Specified | Low to Moderate | |

| This compound | Sand | 1.08 | Not Specified | High | |

| This compound | Silty Clay Loam | 8.87 | Not Specified | Moderate | |

| M2 (NOA-407854) | Loamy Sand | 0.064 | Not Specified | Very High | |

| M2 (NOA-407854) | Loam | 0.180 | Not Specified | Very High | |

| M2 (NOA-407854) | Sand | 0.082 | Not Specified | Very High | |

| M2 (NOA-407854) | Loam | 0.136 | Not Specified | Very High | |

| M2 (NOA-407854) | Silty Clay Loam | 0.280 | Not Specified | Very High | |

| M2, M3, M11, M54, M55, M56 | Various | Not Specified | Not Specified | Very High | |

| M52 | Various | Not Specified | Not Specified | High |

Degradation Pathways

This compound undergoes degradation in the environment through biotic and abiotic processes, primarily hydrolysis and microbial degradation. Photolysis plays a lesser role. The major degradation pathway involves the initial hydrolysis of the parent compound to its primary metabolite, M2 (NOA-407854), which is then further transformed.

Experimental Protocols

The following sections outline the methodologies for key environmental fate studies, based on internationally recognized OECD guidelines. These protocols provide a framework for conducting reproducible and comparable studies on the degradation of this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are selected.

-

Test Substance Application: Radiolabeled ([14C]) this compound is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Anaerobic: Following an initial aerobic phase to simulate field conditions, the soil is flooded with nitrogen and kept in a nitrogen atmosphere for the remainder of the incubation period.

-

-

Sampling and Analysis: At specified intervals, replicate soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.

-

Mineralization and Bound Residues: Evolved [14C]CO2 is trapped in an alkaline solution to quantify mineralization. Non-extractable (bound) residues are determined by combusting the extracted soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This study evaluates the degradation of this compound in a system simulating a natural water body with sediment.

Methodology:

-

System Setup: Intact water-sediment cores are collected from two different locations. The systems are allowed to equilibrate in the laboratory.

-

Test Substance Application: Radiolabeled this compound is applied to the water phase of the systems.

-

Incubation:

-

Aerobic: The overlying water is aerated to maintain aerobic conditions.

-

Anaerobic: The system is purged with nitrogen to establish and maintain anaerobic conditions. The systems are incubated in the dark at a constant temperature.

-

-

Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed. The water is analyzed directly or after extraction. The sediment is extracted to determine the concentration of this compound and its metabolites.

-

Data Analysis: Degradation half-lives in the total system, water, and sediment are calculated.

Hydrolysis as a Function of pH (OECD 111)

This study determines the rate of abiotic degradation of this compound in water due to hydrolysis at different pH levels.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: this compound is added to each buffer solution at a concentration below its water solubility limit.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or LC-MS/MS to determine the concentration of the remaining this compound.

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) at each pH are calculated assuming first-order kinetics.

Phototransformation in Water (OECD 316)

This study assesses the degradation of this compound in water as a result of exposure to light.

Methodology:

-

Test Solution: A solution of this compound in sterile, buffered water (typically pH 7) is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed for the concentration of this compound.

-

Data Analysis: The photodegradation rate and half-life are calculated by comparing the degradation in the irradiated samples to the dark controls. The quantum yield can also be determined to predict photodegradation rates under different environmental conditions.

Conclusion

This compound is characterized by its relatively low persistence in both soil and aquatic environments, primarily due to rapid hydrolysis and microbial degradation. The primary degradation product, M2 (NOA-407854), is more mobile than the parent compound but is also subject to further degradation. While this compound itself has moderate to low mobility in soil, its metabolites exhibit higher mobility, indicating a potential for leaching under certain conditions. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and monitoring of the environmental fate of this compound and its metabolites. This information is essential for conducting comprehensive environmental risk assessments and ensuring the responsible use of this herbicide.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pinoxaden Residues in Crops

Introduction

Pinoxaden is a selective post-emergence herbicide used to control grass weeds in cereal crops such as wheat and barley.[1][2] Regulatory authorities worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities to ensure consumer safety.[3][4][5] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in crops to ensure compliance with these regulations. This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices, intended for researchers, scientists, and professionals in drug development and food safety. The primary analytical techniques discussed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), often coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.

Analytical Methods Overview

The determination of this compound residues in crops predominantly involves extraction from the sample matrix, followed by cleanup and instrumental analysis. LC-MS/MS is the most widely used technique due to its high sensitivity and selectivity. HPLC with UV detection is also a viable but generally less sensitive alternative.

The residue definition for this compound often includes not only the parent compound but also its metabolites, such as M4 and M6, which may be present in free or conjugated forms. Analytical methods may therefore incorporate a hydrolysis step to convert conjugated metabolites to a common moiety for quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound residue analysis in different crop matrices.

Table 1: Performance of LC-MS/MS Methods for this compound and its Metabolites in Wheat

| Analyte(s) | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |

| This compound & M4 | Wheat Grain | 0.1 - 2 | 0.03 - 0.6 | 76 - 107 | < 8.7 | |

| This compound & M4 | Wheat Straw | 0.1 - 2 | 0.03 - 0.6 | 76 - 107 | < 8.7 |

Table 2: Performance of LC-MS/MS Method for this compound Metabolite M4 in Various Crops

| Analyte | Matrix | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) | Reference |

| M4 | Mandarin | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |

| M4 | Potato | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |

| M4 | Soybean | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |

| M4 | Hulled Rice | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 | |

| M4 | Red Pepper | 0.01 | 0.004 | 74.0 - 105.7 | < 14.5 |

Table 3: Performance of a Modified QuEChERS LC-MS/MS Method in Barley Products and Soil

| Analyte(s) | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |

| This compound, Cloquintocet-mexyl, Clodinafop-propargyl & Clodinafop | Barley Grass Powder | 0.29 - 1.26 | 0.02 - 0.07 | 80 - 130 | < 10.5 | |

| This compound, Cloquintocet-mexyl, Clodinafop-propargyl & Clodinafop | Barley Grain | 0.29 - 1.26 | 0.02 - 0.07 | 80 - 130 | < 10.5 | |

| This compound, Cloquintocet-mexyl, Clodinafop-propargyl & Clodinafop | Soil | 0.29 - 1.26 | 0.02 - 0.07 | 80 - 130 | < 10.5 |

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound and Metabolite M4 in Wheat

This protocol is based on the method described for the rapid analysis of this compound and its metabolite M4 in wheat grain and straw.

1. Sample Preparation and Extraction: a. Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile (for this compound) or acetonitrile with formic acid (5% for straw, 8% for grain to extract M4). c. Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc. d. Shake vigorously for 1 minute and then centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the supernatant. b. Add 150 mg anhydrous MgSO₄ and 50 mg of C18 sorbent. c. Vortex and centrifuge.

3. LC-MS/MS Analysis: a. Transfer the final extract for injection into the LC-MS/MS system. b. LC Conditions:

- Column: C18 reverse-phase column.

- Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 1 µL. c. MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Monitor specific precursor-to-product ion transitions for this compound and M4.

Protocol 2: Analysis of this compound Metabolite M4 in Various Agricultural Commodities with Acid Digestion

This protocol is suitable for the analysis of the this compound metabolite M4, which is often the residue of regulatory concern.

1. Sample Preparation and Extraction with Hydrolysis: a. Extract the sample with an appropriate solvent. b. Perform acid digestion by refluxing with 1N HCl for 2 hours to hydrolyze conjugated residues. c. Adjust the pH of the extract to 4-5 with a 3% ammonium solution.

2. Cleanup: a. For high-oil content samples, an additional cleanup step with hexane saturated with acetonitrile is required. b. Use an HLB cartridge for solid-phase extraction cleanup. c. Filter the extract through a nylon syringe filter.

3. LC-MS/MS Analysis: a. Analyze the final extract using an LC-MS/MS system with a C18 reverse-phase column. b. Use matrix-matched calibration standards for quantification to compensate for matrix effects.

Visualizations

Caption: Workflow for QuEChERS extraction and LC-MS/MS analysis of this compound.

Caption: Workflow for this compound metabolite analysis with acid hydrolysis.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. EFSA | Review of the existing maximum residue levels for this compound according to Article 12 [chemycal.com]

- 4. gob.mx [gob.mx]

- 5. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 | EFSA [efsa.europa.eu]

Application Note: Quantification of Pinoxaden in Water Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the quantification of the herbicide Pinoxaden in various water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, leveraging solid-phase extraction (SPE) for sample preparation and multiple reaction monitoring (MRM) for detection, offers high sensitivity and selectivity for accurate determination of this compound residues. This protocol is essential for environmental monitoring, water quality assessment, and regulatory compliance.

Introduction

This compound is a widely used herbicide for the control of grass weeds in cereal crops.[1] Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods for its detection and quantification. LC-MS/MS has emerged as the preferred technique for this purpose due to its ability to provide accurate quantification at low concentration levels.[2] This document outlines a comprehensive protocol, including sample preparation, instrument parameters, and data analysis, to ensure reproducible and accurate results.

Experimental Protocol

The following protocol is a synthesized methodology based on established methods for the analysis of this compound in water.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in clean glass containers. If not analyzed immediately, store at 4°C.

-

Acidification: Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene tube. Acidify the sample to a pH of less than 2 by adding 100 µL of concentrated formic acid.[3] Mix vigorously.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[3]

-

Washing: Wash the cartridge with 3 mL of a 20:80 (v/v) acetonitrile:ultrapure water solution to remove interferences. Discard the eluate.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a 50:50 (v/v) acetonitrile:ultrapure water solution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the recommended chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | Waters Acquity UPLC I-Class or equivalent |

| Column | ACE C18 (50 x 2.1 mm, 3 µm) or equivalent |

| Column Temperature | 40°C |

| Mobile Phase A | Ultrapure water with 0.1% formic acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 4.0 | 10 | 90 |

| 5.0 | 10 | 90 |

| 5.1 | 90 | 10 |

| 6.0 | 90 | 10 |

Table 3: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Applied Biosystems QTRAP 5500 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Interface Temperature | 475°C |

| Nebulizer Gas | 55 psi |

| Drying Gas Flow | 8 L/min |

| Drying Gas Temperature | 250°C |

| Capillary Voltage | 3500 V |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The performance of the method should be validated by assessing linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recoveries), and precision (relative standard deviation, RSD).

Table 4: MRM Transitions and Method Performance for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | LOQ (µg/L) | Average Recovery (%) | RSD (%) |

| This compound | 401.2 | 317.1 | 289 | 0.05 | 80-130 | < 10.5 |

Note: The quantifier transition is used for concentration calculations, while the qualifier transition confirms the identity of the analyte. The provided LOQ, recovery, and RSD values are typical performance characteristics and should be experimentally verified.

Experimental Workflow

The following diagram illustrates the logical flow of the this compound quantification protocol.

Caption: Workflow for this compound quantification in water samples.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a reliable and sensitive method for the quantification of this compound in water samples. The use of solid-phase extraction for sample clean-up and concentration, combined with the specificity of tandem mass spectrometry, ensures accurate and reproducible results. This method is well-suited for routine environmental monitoring and can be adapted for the analysis of other pesticides in aqueous matrices. Adherence to this protocol will enable researchers and scientists to generate high-quality data for environmental risk assessment and regulatory purposes.

References

Pinoxaden Application Protocols for Greenhouse-Based Weed Control Studies

Application Notes

Pinoxaden is a selective, post-emergence herbicide belonging to the phenylpyrazole chemical class.[1] It is primarily utilized for the control of annual grass weeds in cereal crops such as wheat and barley.[2][3] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the biosynthesis of fatty acids in grass weeds.[2][4] This targeted inhibition disrupts the production of lipids, leading to a breakdown in cell membrane integrity and ultimately, weed death. Symptoms, such as chlorosis, typically appear within one week of application, with complete control of susceptible species occurring within two to three weeks.

For researchers and scientists, this compound serves as a valuable tool in greenhouse studies for herbicide efficacy, dose-response analysis, and investigation of resistance mechanisms. Its effectiveness is highly dependent on the target weed species, their growth stage at the time of application, and the use of appropriate adjuvants. Studies have consistently shown that applications at earlier weed growth stages result in significantly higher control. This compound is effective against a range of grass weeds, including Phalaris minor, Avena species, and Alopecurus myosuroides, but is ineffective against broad-leaved weeds.

Key Considerations for Greenhouse Studies:

-

Formulation: this compound is commonly available in an Emulsifiable Concentrate (EC) formulation (e.g., Axial® 50 EC, Nufarm this compound 100EC). These formulations typically include a safener.

-

Adjuvants: The use of a non-ionic surfactant or a specified adjuvant (e.g., ADIGOR®) is critical for optimal absorption and efficacy. The application of this compound without a surfactant results in significantly inferior weed control.

-

Application Timing: Efficacy is maximized when applied to small, actively growing weeds, typically from the 2-leaf to early tillering stages. The ability of this compound to control grass weeds diminishes rapidly as the weeds enter more advanced growth stages, such as stem elongation.

-

Environmental Conditions: Weeds under stress from drought, waterlogging, or cold may be more difficult to control. Greenhouse conditions should be managed to ensure weeds are actively growing at the time of application. One study maintained a minimum temperature of 10°C with natural photoperiods.

Experimental Protocols

Protocol 1: General Efficacy and Dose-Response Screening

This protocol outlines a method for determining the efficacy of various this compound doses against selected grass weed species under controlled greenhouse conditions.

1. Materials and Equipment

-

This compound EC formulation (e.g., Axial® 50 EC)

-

Adjuvant (non-ionic surfactant or as specified by the product label)

-

CO2-pressurized backpack sprayer or laboratory track sprayer with flat-fan nozzles

-

10 cm diameter pots filled with standard greenhouse potting mix

-

Seeds of target grass weed species (e.g., Alopecurus myosuroides, Avena fatua, Lolium rigidum)

-

Greenhouse facility with controlled temperature and lighting

-

Analytical balance and volumetric flasks for solution preparation

-

Personal Protective Equipment (PPE)

2. Plant Propagation

-

Sow 5-10 seeds of the target weed species per pot.

-

Cover seeds lightly with potting mix and water as needed.

-

After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot) to ensure consistency.

-

Grow plants in the greenhouse under optimal conditions (e.g., 15-25°C, 16:8 hour light:dark cycle) until they reach the desired growth stage for application (e.g., 2-4 leaf stage, ZCK 12-14).

3. Herbicide Solution Preparation

-

Calculate the amount of this compound concentrate needed for each application rate (e.g., 20, 40, 80 g a.i./ha). The calculation must account for the sprayer's output volume (e.g., 200 L/ha).

-

Prepare a stock solution if necessary, particularly for low concentration ranges. Acetonitrile or a mixture of acetonitrile and methanol can be used for preparing analytical standards, but for spray solutions, dilution in water is standard.

-

For each treatment, half-fill the spray container with water.

-

Add the calculated amount of this compound concentrate while agitating.

-

Add the recommended adjuvant (e.g., 0.5% v/v of spray solution) and continue filling the container with water to the final volume.

-

Prepare an untreated control treatment containing only water and the adjuvant.

4. Herbicide Application

-

Calibrate the sprayer to deliver a consistent volume, for example, 200 L/ha.

-